molecular formula C12H7F5 B11865211 1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene

1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene

Cat. No.: B11865211
M. Wt: 246.18 g/mol
InChI Key: WZFHVELBLDYWPA-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific catalysts and reaction conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the naphthalene ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce various hydro derivatives.

Scientific Research Applications

1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: It serves as a probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biomolecules.

    Medicine: The compound’s unique properties make it a candidate for drug development, especially in designing molecules with improved pharmacokinetic profiles.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly influence the compound’s reactivity and binding affinity to various biological targets. The difluoromethyl and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules.

Comparison with Similar Compounds

  • 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene
  • 1-(Difluoromethyl)-4-(trifluoromethyl)naphthalene
  • 1-(Difluoromethyl)-3-(difluoromethyl)naphthalene

Comparison: 1-(Difluoromethyl)-3-(trifluoromethyl)naphthalene is unique due to the specific positioning of the difluoromethyl and trifluoromethyl groups on the naphthalene ring. This positioning can influence the compound’s chemical reactivity, stability, and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H7F5

Molecular Weight

246.18 g/mol

IUPAC Name

1-(difluoromethyl)-3-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H7F5/c13-11(14)10-6-8(12(15,16)17)5-7-3-1-2-4-9(7)10/h1-6,11H

InChI Key

WZFHVELBLDYWPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)F)C(F)(F)F

Origin of Product

United States

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